![molecular formula C15H15N3O2 B4963264 4-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4963264.png)
4-({[(2-methylphenyl)amino]carbonyl}amino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({[(2-methylphenyl)amino]carbonyl}amino)benzamide, commonly known as MABA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MABA belongs to the class of benzamide derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
作用机制
The mechanism of action of MABA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer, inflammation, and neurodegenerative diseases. MABA has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. MABA has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, MABA has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
MABA has been shown to have various biochemical and physiological effects in laboratory experiments. In cancer research, MABA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, MABA has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. In neurodegenerative disease research, MABA has been shown to protect neurons from oxidative stress and reduce the production of beta-amyloid.
实验室实验的优点和局限性
MABA has several advantages for laboratory experiments, including its high purity and stability, which make it easy to handle and store. Additionally, MABA has been shown to have low toxicity and good solubility in various solvents, which makes it suitable for in vitro and in vivo experiments. However, the limitations of MABA include its limited availability and high cost, which may hinder its widespread use in scientific research.
未来方向
The potential therapeutic applications of MABA in cancer, inflammation, and neurodegenerative diseases make it an attractive target for future research. Some of the future directions for MABA research include:
1. Investigating the mechanism of action of MABA in more detail to identify new targets for therapeutic intervention.
2. Developing new synthetic routes for MABA to improve its availability and reduce its cost.
3. Conducting preclinical and clinical trials to evaluate the safety and efficacy of MABA in humans.
4. Exploring the potential of MABA as a drug delivery system for targeted therapy.
Conclusion:
MABA is a promising chemical compound that has shown potential therapeutic applications in various scientific research areas. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been studied extensively. Future research on MABA may lead to the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases.
合成方法
The synthesis of MABA involves the reaction of 4-aminobenzamide with 2-methylphenyl isocyanate in the presence of a suitable solvent. The reaction mixture is then heated under reflux conditions, and the product is obtained by filtration and recrystallization. The purity of the synthesized MABA can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
科学研究应用
MABA has been studied for its potential therapeutic applications in various scientific research areas such as cancer, inflammation, and neurodegenerative diseases. In cancer research, MABA has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, MABA has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2 (COX-2). In neurodegenerative disease research, MABA has been shown to protect neurons from oxidative stress and reduce the production of beta-amyloid, a protein that is associated with Alzheimer's disease.
属性
IUPAC Name |
4-[(2-methylphenyl)carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-4-2-3-5-13(10)18-15(20)17-12-8-6-11(7-9-12)14(16)19/h2-9H,1H3,(H2,16,19)(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSSIMKCGDGDNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B4963193.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4963197.png)
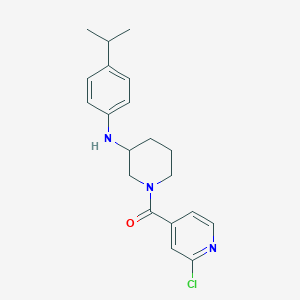
![6-[4-(dimethylamino)phenyl]-7-hydroxy-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B4963202.png)
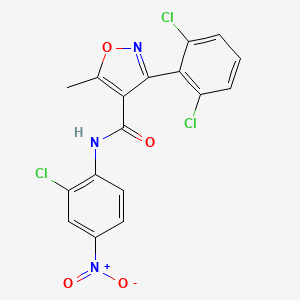
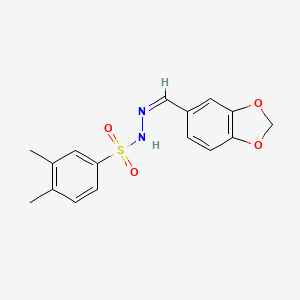
![(3'R*,4'R*)-1'-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4963229.png)
![methyl 5-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-5-oxopentanoate](/img/structure/B4963232.png)

![2-[3-(1H-1,2,3-benzotriazol-1-yl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4963241.png)
![N-[4-(aminocarbonyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4963247.png)
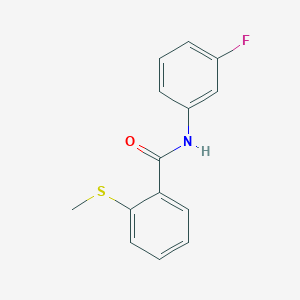
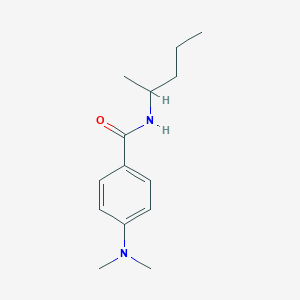
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4963282.png)